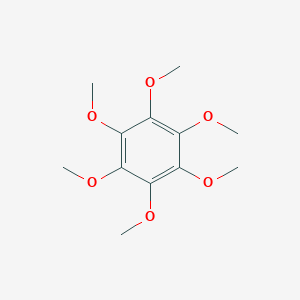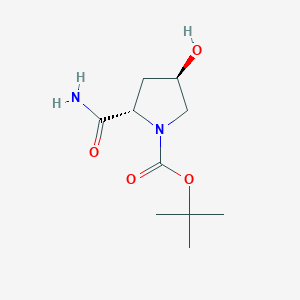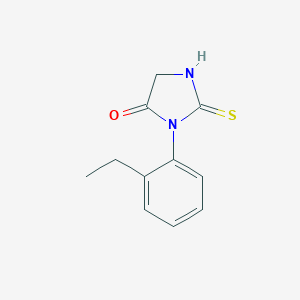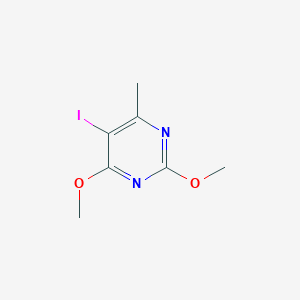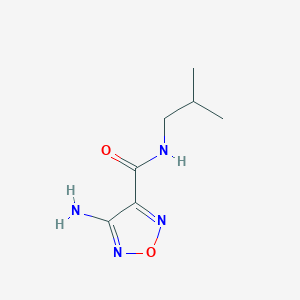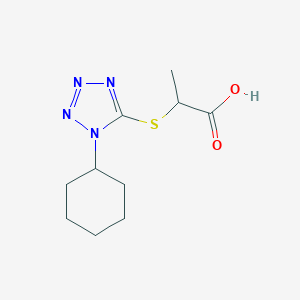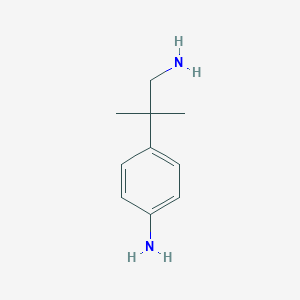
4-(1-Amino-2-methylpropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-methylpropan-2-yl)aniline, also known as Leucine methyl ester amide, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)aniline is not fully understood. However, it has been suggested that it may activate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and muscle growth.
Biochemical And Physiological Effects
Studies have shown that 4-(1-Amino-2-methylpropan-2-yl)aniline can increase protein synthesis and decrease protein degradation in muscle cells. It has also been shown to increase muscle mass and improve muscle function in animal models. Additionally, it has been suggested that 4-(1-Amino-2-methylpropan-2-yl)aniline may have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(1-Amino-2-methylpropan-2-yl)aniline in lab experiments is its ability to increase protein synthesis and muscle growth. This makes it a useful tool for studying muscle metabolism and the regulation of muscle growth. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-(1-Amino-2-methylpropan-2-yl)aniline. One area of research could be to further investigate its mechanism of action and how it affects protein synthesis and muscle growth. Another area of research could be to explore its potential as a therapeutic agent for muscle wasting and other muscle-related disorders. Additionally, future research could focus on developing new analogs of 4-(1-Amino-2-methylpropan-2-yl)aniline with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)aniline involves the reaction of leucine methyl ester hydrochloride with ammonia gas. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 4-(1-Amino-2-methylpropan-2-yl)aniline.
Scientific Research Applications
4-(1-Amino-2-methylpropan-2-yl)aniline has been used in various scientific research applications, including the study of protein synthesis, protein degradation, and protein turnover. It has also been used in the study of muscle protein metabolism and the regulation of muscle growth.
properties
CAS RN |
115279-64-6 |
|---|---|
Product Name |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,7,11-12H2,1-2H3 |
InChI Key |
LHCZIRQRPHFGKG-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)C1=CC=C(C=C1)N |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)N |
synonyms |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
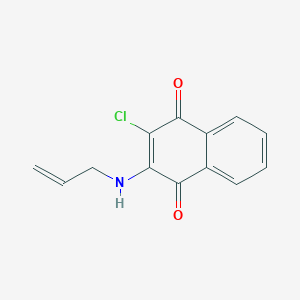
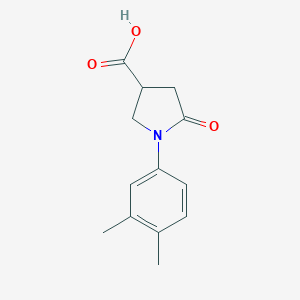
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
